molecular formula C13H23NO3 B2826087 Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate CAS No. 2247107-30-6

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

Cat. No.: B2826087
CAS No.: 2247107-30-6
M. Wt: 241.331
InChI Key: DJQZQCBJYFSBJE-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropane ring, and a hydroxypiperidinyl moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with tert-butyl 4-hydroxypiperidinecarboxylate under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors are employed, and the reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: : The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It is used to investigate the interactions between small molecules and biological targets.

Medicine: : In the medical field, tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is explored for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases.

Industry: : The compound is utilized in the manufacturing of various industrial products, including polymers, coatings, and adhesives

Mechanism of Action

The mechanism by which tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate include:

  • Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

  • 1-Boc-4-hydroxypiperidine

  • Tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate

Uniqueness: : this compound is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to its analogs. This structural feature influences its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQZQCBJYFSBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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